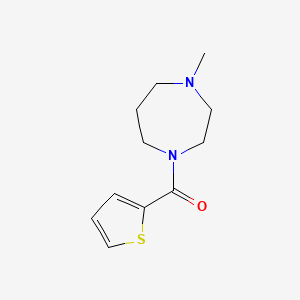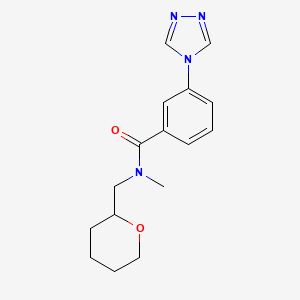
3-ethoxy-N-1H-indazol-5-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-1H-indazol-5-ylbenzamide, also known as EIBA, is a chemical compound that belongs to the class of indazole derivatives. It has been synthesized and studied for its potential applications in scientific research. EIBA has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively researched.
Wirkmechanismus
The exact mechanism of action of 3-ethoxy-N-1H-indazol-5-ylbenzamide is not fully understood. However, it is believed to bind to proteins and alter their conformation, leading to changes in their activity. 3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to bind to various proteins, including histidine kinases and transcription factors.
Biochemical and Physiological Effects:
3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histidine kinases, which play a crucial role in bacterial signal transduction. 3-ethoxy-N-1H-indazol-5-ylbenzamide has also been shown to inhibit the activity of transcription factors, which control gene expression. In addition, 3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethoxy-N-1H-indazol-5-ylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for studying protein-protein interactions in living cells. 3-ethoxy-N-1H-indazol-5-ylbenzamide is also relatively stable and can be used in a variety of experimental conditions.
However, 3-ethoxy-N-1H-indazol-5-ylbenzamide also has some limitations. It has been shown to be cytotoxic at high concentrations, which can limit its use in some experiments. In addition, 3-ethoxy-N-1H-indazol-5-ylbenzamide has a short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on 3-ethoxy-N-1H-indazol-5-ylbenzamide. One area of research is the development of new fluorescent probes based on 3-ethoxy-N-1H-indazol-5-ylbenzamide. These probes could be used to study a wide range of protein-protein interactions in living cells.
Another area of research is the development of new compounds based on 3-ethoxy-N-1H-indazol-5-ylbenzamide that have improved properties, such as increased stability and reduced cytotoxicity. These compounds could be used in a variety of scientific research fields, including cancer research and drug discovery.
Conclusion:
In conclusion, 3-ethoxy-N-1H-indazol-5-ylbenzamide is a promising chemical compound that has potential applications in various scientific research fields. Its mechanism of action and physiological effects have been extensively studied, and it has shown promising results in various experiments. While there are some limitations to its use, 3-ethoxy-N-1H-indazol-5-ylbenzamide has several advantages that make it a useful tool for studying protein-protein interactions in living cells. There are also several future directions for research on 3-ethoxy-N-1H-indazol-5-ylbenzamide, which could lead to the development of new compounds and probes with improved properties.
Synthesemethoden
The synthesis of 3-ethoxy-N-1H-indazol-5-ylbenzamide involves a multistep process that starts with the preparation of 5-bromo-1H-indazole. The bromine atom on the indazole ring is then substituted with an ethoxy group using sodium ethoxide in ethanol. The resulting compound is then reacted with 4-aminoacetophenone in the presence of a catalyst to obtain 3-ethoxy-N-1H-indazol-5-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-1H-indazol-5-ylbenzamide has been studied for its potential applications in various scientific research fields. One of the primary areas of research is its use as a fluorescent probe for detecting protein-protein interactions. 3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to bind to proteins and emit a fluorescent signal, which can be used to study protein interactions in living cells.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-14-5-3-4-11(9-14)16(20)18-13-6-7-15-12(8-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMYPEJRWQHFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)
![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396233.png)



![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)